![molecular formula C16H24N8O2 B5592746 4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5592746.png)
4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the one often involves complex reactions that yield significant structural motifs like triazoles and morpholines. For instance, compounds with structural similarities have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to novel triazole derivatives with antimicrobial activities (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate details, such as monoclinic space groups and chair conformations of cyclohexyl and piperidine rings, indicative of the complex architecture of these molecules (Aydinli et al., 2010). Such analyses contribute to understanding the spatial arrangement and potential reactivity of the target compound.
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical behaviors, including reactions with amines to form derivatives with potential biological activities. For example, the synthesis of Mannich base derivatives from triazole compounds showcases the chemical versatility and potential for further functionalization (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, play a crucial role in the compound's applications. Research into similar compounds has led to the development of spectrophotometric methods for quantitative determination in formulations, emphasizing the importance of physical characteristics in the practical use of these molecules (Хоменко et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal. Studies on related compounds, like the structural basis for the superiority of certain morpholine derivatives as coupling reagents, shed light on the chemical stability and reactivity that could be expected from the compound (Olczak et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
Compounds featuring 1,2,4-triazole derivatives have been synthesized through various methods, aiming to explore their chemical properties and potential applications. For example, the synthesis of novel 1,2,4-triazole derivatives has been achieved by reacting ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities. These synthetic routes often involve the use of morpholine or piperidine as components, highlighting the chemical versatility and potential of these compounds in generating biologically active molecules (Bektaş, et al., 2010).
Chemical Reactions
The chemoselectivity of certain reactions, such as cross-benzoin reactions, has been shown to be influenced by the structural components of triazolium salts, including morpholine- and piperidinone-derived variants. These findings underscore the importance of the fused ring structure in the catalytic efficiency and selectivity of these reactions, offering insights into the design of better catalysts for synthetic chemistry applications (Langdon, et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8O2/c1-21-14(10-24-12-17-11-18-24)19-20-15(21)13-2-4-22(5-3-13)16(25)23-6-8-26-9-7-23/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHHOYPTTJMRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)N3CCOCC3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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